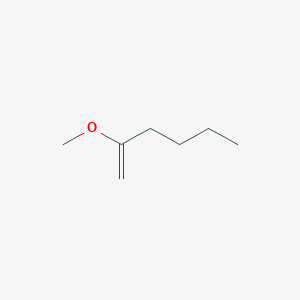

2-Methoxyhex-1-ene

Description

Significance of Vinyl Ethers (Enol Ethers) as Versatile Synthons in Contemporary Organic Chemistry

Vinyl ethers, also known as enol ethers, are a class of organic compounds characterized by an alkoxy group attached to a vinyl group. wikipedia.org Their general structure is R2C=CR-OR, where R can be a hydrogen atom, or an alkyl or aryl group. wikipedia.org These compounds are of significant interest in organic chemistry due to their electron-rich carbon-carbon double bond, which imparts unique reactivity. nih.govacademie-sciences.fr This electron-donating nature from the heteroatom via π-bonding makes them highly susceptible to attack by electrophiles. wikipedia.org

The reactivity of vinyl ethers has established them as valuable synthetic building blocks, or synthons, for a wide array of chemical transformations. nih.gov They participate in various reactions, including:

Diels-Alder Reactions: Their electron-rich nature allows them to act as dienes or dienophiles in these powerful cycloaddition reactions for forming six-membered rings. academie-sciences.frontosight.ai

Claisen Rearrangement: This pericyclic reaction allows for the stereospecific formation of γ,δ-unsaturated carbonyl compounds. numberanalytics.com

Polymerization: Vinyl ethers can undergo polymerization to form polyvinyl ethers, which have applications in materials science as coatings and adhesives. wikipedia.orgontosight.ai

C-H Activation/Functionalization: Modern catalytic methods, particularly those employing palladium, have enabled the direct arylation and other functionalizations of vinyl ethers, expanding their synthetic utility. nih.gov

The versatility of vinyl ethers is further underscored by their presence in natural products and their role as intermediates in the biosynthesis of important molecules like phenylalanine and tyrosine. wikipedia.orgacs.org

2-Methoxyhex-1-ene: A Strategic Scaffold for Complex Molecule Construction

This compound, with the chemical formula C7H14O, is a specific vinyl ether that has demonstrated its utility as a strategic scaffold in the synthesis of more complex molecules. nih.gov Its structure, featuring a methoxy (B1213986) group at the 2-position of a hexene backbone, provides a unique combination of steric and electronic properties that can be exploited in synthetic design.

One notable application of this compound is in the synthesis of substituted piperidines, a common motif in many natural alkaloids. For instance, it has been used in the stereoselective preparation of (+)- and (−)-isosolenopsin A. mdpi.com The synthetic strategy involves the reaction of organolithium compounds derived from this compound with N-tert-butanesulfinyl imines to generate ε-amino ketone derivatives, which are precursors to the target piperidines. mdpi.comua.es

The strategic importance of this compound lies in its ability to act as a nucleophile after lithiation, allowing for the formation of new carbon-carbon bonds. The subsequent hydrolysis of the enol ether functionality provides a ketone, a versatile functional group for further molecular elaboration.

Evolution of Synthetic Strategies and Mechanistic Understandings Pertaining to Alkoxy-Substituted Alkenes

The synthesis of alkoxy-substituted alkenes, including vinyl ethers like this compound, has evolved significantly over time. Traditional methods for preparing vinyl ethers include the reaction of alcohols with acetylene (B1199291) in the presence of a base and the elimination of an alcohol from an acetal. wikipedia.orgunit.no However, these methods can sometimes be harsh and may lead to polymerization of the desired vinyl ether. unit.no

More contemporary and milder synthetic strategies have been developed, offering greater functional group tolerance and control. These include:

Transition Metal-Catalyzed Reactions: Palladium-catalyzed Heck reactions and transetherification reactions have emerged as powerful tools for the synthesis and modification of vinyl ethers under milder conditions. nih.govacademie-sciences.fr Iridium-catalyzed transesterification of vinyl esters is another effective method. wikipedia.org

Olefination Reactions: The Tebbe reagent and modified Julia olefination reactions provide routes to enol ethers from esters and lactones, respectively. orgsyn.orgresearchgate.net

Oxymercuration-Reduction: this compound itself can be synthesized from the corresponding alkyne, hex-1-yne, through an oxymercuration reaction with mercury(II) acetate (B1210297) in methanol (B129727), followed by reduction. mdpi.com

Mechanistic studies have provided deeper insights into the reactivity of alkoxy-substituted alkenes. For example, in Pd-catalyzed functionalization reactions, the regioselectivity of amination has been shown to be influenced by resonance donation to the heteroatom-bound carbon in the transition state. researchgate.net Furthermore, computational studies, such as Density Functional Theory (DFT), have been instrumental in understanding the factors that control regioselectivity in reactions like the Heck arylation of vinyl ethers. nih.gov These mechanistic understandings are crucial for the rational design of new synthetic methods and the efficient construction of complex molecules.

Structure

3D Structure

Properties

CAS No. |

16519-66-7 |

|---|---|

Molecular Formula |

C7H14O |

Molecular Weight |

114.19 g/mol |

IUPAC Name |

2-methoxyhex-1-ene |

InChI |

InChI=1S/C7H14O/c1-4-5-6-7(2)8-3/h2,4-6H2,1,3H3 |

InChI Key |

AMRGRKVHBQWHLW-UHFFFAOYSA-N |

SMILES |

CCCCC(=C)OC |

Canonical SMILES |

CCCCC(=C)OC |

Synonyms |

1-Butylvinylmethyl ether |

Origin of Product |

United States |

Strategic Synthetic Pathways to 2 Methoxyhex 1 Ene and Its Functionalized Congeners

Regioselective Synthesis of the 2-Methoxyhex-1-ene Core Structure

Achieving regioselectivity is paramount in the synthesis of this compound to ensure the desired placement of the methoxy (B1213986) group and the double bond. Several methodologies have been developed to control this aspect of the synthesis.

Oxymercuration-Demercuration Methodologies for Alkynyl Precursors

Oxymercuration-demercuration offers a reliable method for the synthesis of vinyl ethers from alkynes. This two-step process generally follows Markovnikov's rule, yielding the more substituted vinyl ether. libretexts.orglibretexts.org

A common procedure involves the reaction of an alkyne with a mercury(II) salt, such as mercury(II) acetate (B1210297) (Hg(OAc)₂), in the presence of an alcohol. masterorganicchemistry.com In the case of synthesizing this compound, the starting material would be hex-1-yne and the alcohol would be methanol (B129727). The reaction proceeds through a mercurinium ion intermediate, which is then attacked by the methanol nucleophile at the more substituted carbon. libretexts.org Subsequent demercuration, typically with sodium borohydride (B1222165) (NaBH₄), replaces the mercury group with a hydrogen atom to yield the final product. masterorganicchemistry.com

For instance, the synthesis of 6-chloro-2-methoxyhex-1-ene has been achieved from 6-chlorohex-1-yne using mercury(II) acetate in dry methanol, followed by reduction with sodium borohydride in a sodium hydroxide (B78521) solution. mdpi.com This method resulted in a near-quantitative conversion of the starting alkyne to the desired vinyl ether. mdpi.com The regioselectivity of this reaction is a key advantage, as it prevents the formation of carbocation rearrangements that can occur in other acid-catalyzed hydration methods. libretexts.orglibretexts.org

Table 1: Oxymercuration-Demercuration for the Synthesis of a this compound Derivative. mdpi.com

| Step | Reagents | Solvent | Temperature | Conversion (%) |

| Oxymercuration | Hg(OAc)₂, 6-chlorohex-1-yne | Dry Methanol | 0 °C to 23 °C | - |

| Demercuration | NaBH₄, NaOH | Petroleum Ether/Methanol | 0 °C | 99 |

Palladium-Catalyzed and Other Metal-Mediated Approaches to Vinyl Ethers

Palladium-catalyzed reactions have emerged as powerful tools for the formation of C-O bonds, including the synthesis of vinyl ethers. acs.org While direct palladium-catalyzed addition of methanol to hex-1-yne for the synthesis of this compound is not extensively documented, related transformations highlight the potential of this approach. For example, palladium catalysts have been used in the synthesis of aryl vinyl ethers through the coupling of vinyl boronates and alcohols. acs.org

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, can also be adapted for the synthesis of functionalized alkenes. thieme-connect.comresearchgate.net While not a direct route to this compound, it demonstrates the versatility of palladium catalysis in creating substituted alkenes.

Other transition metals also play a role in the synthesis of vinyl ethers. thieme-connect.de For example, ruthenium complexes have been shown to catalyze the rearrangement of certain ethers to form vinyl ethers. thieme-connect.de

Alternative Synthetic Routes for Terminal Methoxyalkenes

Alternative methods for synthesizing terminal methoxyalkenes often involve the modification of a pre-existing alkene. For example, the acid-catalyzed dehydration of secondary alcohols like 2-methyl-2-hexanol (B1585243) can produce 2-methyl-1-hexene (B165367), although often as a minor product alongside the more stable internal alkene. This highlights a common challenge in achieving the terminal alkene isomer.

Selective Functionalization and Derivatization of this compound

Once the this compound core is synthesized, it can be further modified to introduce various functional groups, leading to a diverse range of derivatives with potential applications in organic synthesis.

Introduction of Halogen, Heteroatom, and Carbon Substituents on the Alkyl Chain

The alkyl chain of this compound and its congeners can be functionalized through various reactions. For instance, the synthesis of 6-chloro-2-methoxyhex-1-ene demonstrates the introduction of a halogen atom at the end of the alkyl chain. mdpi.com This chloro-derivative serves as a versatile intermediate. mdpi.com

The chlorine atom can be displaced by nucleophiles to introduce other heteroatoms or carbon substituents. For example, it can react with N-tert-butanesulfinyl imines in the presence of lithium to form N-tert-butanesulfinyl ε-amino ketone derivatives after hydrolysis of the enol ether. mdpi.com This demonstrates the introduction of a nitrogen-containing functional group.

Furthermore, the double bond in similar structures, such as 5-methylhex-1-ene, can undergo reactions like hydroboration-oxidation to introduce a hydroxyl group. chegg.com This alcohol can then be further functionalized.

Table 2: Example of Alkyl Chain Functionalization Starting from a Halogenated Congener. mdpi.com

| Starting Material | Reagents | Product Type |

| 6-chloro-2-methoxyhex-1-ene | N-tert-butanesulfinyl imines, Lithium, THF | N-tert-Butanesulfinyl ε-amino ketone derivative |

Diastereoselective and Enantioselective Approaches in Derivative Synthesis

The synthesis of specific stereoisomers of this compound derivatives is crucial for applications where chirality is important. Diastereoselective and enantioselective methods are employed to control the spatial arrangement of atoms.

In the synthesis of N-tert-butanesulfinyl ε-amino ketone derivatives from 6-chloro-2-methoxyhex-1-ene, the use of a chiral sulfinyl imine leads to the formation of diastereomeric products. mdpi.com The ratio of these diastereomers can be influenced by the structure of the imine, with aromatic aldimines showing better diastereoselectivities. mdpi.com This approach allows for the synthesis of enantioenriched amino ketone derivatives. mdpi.com

Palladium-catalyzed reactions have also been developed for the diastereoselective synthesis of highly substituted tetrahydrofurans from alkenols. acs.orgnih.gov While not directly involving this compound, these methods highlight the potential for controlling stereochemistry in the cyclization of related structures.

Enantioselective synthesis of related compounds, such as (S)-2-hydroxy-5-methyl-3-hexanone, has been achieved using methods like Sharpless asymmetric dihydroxylation. researchgate.net Such strategies could potentially be adapted for the enantioselective functionalization of this compound.

Mechanistic Investigations of 2 Methoxyhex 1 Ene Reactivity

Electrophilic Reactivity and Transformations of the Vinyl Ether Moiety

The electron-donating nature of the methoxy (B1213986) group profoundly influences the electrophilic reactions of 2-methoxyhex-1-ene.

Directing Effects of the Methoxy Group on Electrophilic Addition Regioselectivity

The methoxy group in this compound is a powerful electron-donating group that dictates the regioselectivity of electrophilic additions to the double bond. Through resonance, the oxygen atom's lone pairs increase the electron density of the double bond, particularly at the C1 carbon. This polarization makes the C1 carbon significantly more nucleophilic than the C2 carbon.

Consequently, in electrophilic addition reactions, the electrophile (E⁺) will preferentially attack the C1 carbon. This follows Markovnikov's rule, which states that in the addition of a protic acid (HX) to an unsymmetrical alkene, the hydrogen atom attaches to the carbon with more hydrogen substituents. youtube.com In the case of this compound, the initial protonation occurs at the C1 position, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate. This intermediate is more stable than the alternative secondary carbocation that would be formed if the electrophile added to the C2 position. researchgate.netarkat-usa.orglibretexts.org The subsequent attack of the nucleophile (Nu⁻) at the C2 position yields the final addition product.

The general mechanism for the electrophilic addition to this compound is as follows:

The electrophile attacks the electron-rich double bond at the C1 position. libretexts.org

A stable oxocarbenium ion intermediate is formed.

The nucleophile attacks the carbocation at the C2 position.

This directing effect is consistently observed in various electrophilic additions, including hydration, hydrohalogenation, and other related reactions. The stability of the carbocation intermediate, greatly enhanced by the methoxy group, is the key factor controlling the regiochemical outcome. researchgate.net

Acid-Catalyzed Cyclization and Rearrangement Pathways

Under acidic conditions, this compound and similar vinyl ethers can undergo intramolecular cyclization and rearrangement reactions. researchgate.net For instance, the Prins reaction, an acid-catalyzed reaction between an alkene and a carbonyl compound, can lead to the formation of cyclic ethers. In the case of a molecule containing both a vinyl ether and a suitably positioned alcohol or carbonyl group, acid catalysis can initiate an intramolecular cyclization. researchgate.net For example, the reaction of 5-methylhex-5-en-2-ol with an aldehyde in the presence of a Lewis acid can yield oxepine derivatives. nih.gov

The Claisen rearrangement is another significant acid-catalyzed transformation for certain vinyl ethers, specifically allyl vinyl ethers. redalyc.org This pericyclic reaction involves the beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. libretexts.org While this compound itself does not have the required allyl group for a standard Claisen rearrangement, related vinyl ethers can be synthesized to undergo this transformation. The reaction proceeds through a concerted, six-membered cyclic transition state. libretexts.org

Ene reactions are also possible under acidic conditions. For example, 2-methylhex-5-en-1-ol (B13423671) can undergo a 6-π electrocyclic shift to form a cyclopropane (B1198618) intermediate, which then rearranges to 4-methylhex-4-en-1-ol.

| Reaction Type | Reactant(s) | Conditions | Product(s) | Key Features |

| Prins Cyclization | 5-methylhex-5-en-2-ol, Aldehyde | Lewis Acid (e.g., TMSOTf) | Oxepine derivatives | Formation of a cyclic ether. nih.gov |

| Claisen Rearrangement | Allyl vinyl ether | Heat or Acid Catalyst | γ,δ-Unsaturated carbonyl compound | Concerted beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement. libretexts.org |

| Ene Reaction | 2-methylhex-5-en-1-ol | Brønsted Acid (e.g., H₂SO₄), Heat | 4-methylhex-4-en-1-ol | Involves a 6-π electrocyclic shift. |

Halogenation and Oxyhalogenation Mechanisms

The reaction of this compound with halogens (e.g., Br₂, Cl₂) proceeds via an electrophilic addition mechanism. The electron-rich double bond attacks the halogen molecule, leading to the formation of a cyclic halonium ion intermediate. masterorganicchemistry.comlibretexts.org This intermediate is then attacked by the halide ion from the opposite face (anti-addition), resulting in a vicinal dihalide. masterorganicchemistry.comyoutube.com

In the presence of a nucleophilic solvent like water or an alcohol, oxyhalogenation occurs. The solvent acts as the nucleophile, attacking the more substituted carbon of the halonium ion. masterorganicchemistry.com For this compound, this would be the C2 carbon due to the stabilizing effect of the methoxy group on the partial positive charge. This results in the formation of a β-halo ether (in the case of an alcohol solvent) or a β-halo alcohol (in the case of water). The regioselectivity follows Markovnikov's rule, with the electrophilic halogen adding to the less substituted carbon (C1) and the nucleophilic oxygen adding to the more substituted carbon (C2). masterorganicchemistry.comyoutube.com

A general mechanism for oxyhalogenation is:

The alkene double bond attacks the halogen, forming a cyclic halonium ion. libretexts.org

The solvent (e.g., methanol) attacks the more substituted carbon (C2) of the halonium ion in a backside attack. masterorganicchemistry.com

Deprotonation of the solvent molecule yields the final oxyhalogenated product.

Nucleophilic Reactivity of the Vinyl Ether Carbon as a Masked Enolate

While vinyl ethers are typically viewed as electrophilic partners due to their electron-rich double bond, they can also function as nucleophiles, specifically as masked enolates. masterorganicchemistry.com This dual reactivity makes them versatile building blocks in organic synthesis.

Mukaiyama-Type Aldol (B89426) and Michael Addition Reactions

Silyl (B83357) enol ethers, which can be generated from methyl enol ethers, are key intermediates in Mukaiyama-type reactions. fiveable.me The Mukaiyama aldol reaction is a Lewis acid-catalyzed reaction between a silyl enol ether and an aldehyde or ketone to form a β-hydroxy carbonyl compound. fiveable.metcichemicals.com The Lewis acid activates the carbonyl electrophile, facilitating the nucleophilic attack by the silyl enol ether. fiveable.me

Similarly, in the Mukaiyama-Michael addition, a silyl enol ether adds to an α,β-unsaturated carbonyl compound in a conjugate fashion. rsc.orgresearchgate.net This reaction is also typically promoted by a Lewis acid and results in the formation of a 1,5-dicarbonyl compound. rsc.org

The use of silyl enol ethers in these reactions offers several advantages over traditional enolate chemistry, including milder reaction conditions and improved stereocontrol. fiveable.me The stereochemical outcome of these reactions can often be influenced by the choice of Lewis acid and the geometry of the silyl enol ether. organic-chemistry.org

| Reaction | Nucleophile | Electrophile | Catalyst | Product |

| Mukaiyama Aldol | Silyl enol ether (from this compound) | Aldehyde or Ketone | Lewis Acid (e.g., TiCl₄, SnCl₄) beilstein-journals.orgfiveable.me | β-Hydroxy carbonyl compound fiveable.me |

| Mukaiyama-Michael | Silyl enol ether (from this compound) | α,β-Unsaturated carbonyl compound | Lewis Acid (e.g., ZnCl₂) rsc.org | 1,5-Dicarbonyl compound rsc.org |

Strategies for In Situ Enolate Generation from Methyl Enol Ethers

While silyl enol ethers are commonly pre-formed and isolated, there are strategies to generate them in situ from methyl enol ethers like this compound. One approach involves the treatment of the methyl enol ether with a silylating agent, such as trimethylsilyl (B98337) iodide (TMSI), which can be generated in situ from trimethylsilyl chloride and sodium iodide. This converts the methyl enol ether into the more reactive silyl enol ether, which can then participate in subsequent reactions.

Another strategy involves the use of strong bases, such as lithium amides, to deprotonate the methyl group of the enol ether, although this can be challenging and may lead to side reactions. uwo.ca More commonly, the vinyl ether can be converted to a lithium enolate by treatment with a strong base like tert-butyllithium.

Furthermore, some transition metal catalysts can facilitate the conversion of enol ethers to enolates or their equivalents. For example, palladium catalysts have been used in the γ-arylation of unsaturated ketones, where a cesium carbonate base is used to generate a palladium(II) dienolate in situ. nih.gov While not a direct conversion of a methyl enol ether, this illustrates the principle of generating enolate-like species from unsaturated systems under specific catalytic conditions.

Radical Reaction Pathways and Intermediates

A comprehensive review of published scientific literature indicates a notable gap in the investigation of radical-based transformations for this compound.

There is currently no specific research documented in peer-reviewed journals on the photocatalytic radical additions or cyclizations involving this compound.

Detailed studies concerning transition metal-catalyzed radical functionalization of this compound are not available in the current body of scientific literature.

Information regarding metal-free radical-initiated transformations specifically employing this compound as a substrate could not be found in published research.

There are no documented instances of electrochemically induced radical difunctionalization processes specifically involving this compound.

Metal-Free Radical Initiated Transformations

Transition Metal-Catalyzed Transformations

While information is sparse, some research points towards the application of transition metal catalysis in transformations involving derivatives of this compound.

Research has been conducted on the reactivity of functionalized derivatives of this compound in carbon-carbon bond-forming reactions. Specifically, the synthesis and application of 6-chloro-2-methoxyhex-1-ene have been detailed. mdpi.com This compound serves as a precursor to a functionalized organolithium reagent, which then participates in nucleophilic addition to imines.

The synthesis of 6-chloro-2-methoxyhex-1-ene is achieved through the oxymercuration of 6-chlorohex-1-yne using mercury(II) acetate (B1210297) in methanol (B129727), followed by a reduction with sodium borohydride (B1222165). mdpi.com The resulting enol ether can be converted into its corresponding organolithium species. This reagent undergoes nucleophilic addition to N-tert-butanesulfinyl aldimines, forming new carbon-carbon bonds. Subsequent hydrolysis of the enol ether moiety under acidic conditions yields ε-amino ketone derivatives. mdpi.com

This sequence demonstrates the utility of the this compound scaffold in constructing more complex molecular architectures. The reaction of the lithiated derivative of 6-chloro-2-methoxyhex-1-ene with various N-tert-butanesulfinyl imines proceeds to give the corresponding N-tert-butanesulfinyl ε-amino ketone products in moderate yields. mdpi.com

| Entry | Aldimine Substrate | Product | Combined Yield (%) |

|---|---|---|---|

| 1 | N-Benzylidene-2-methylpropane-2-sulfinamide | N,N'-((1S,7S)-7-(tert-butylsulfinyl)-7-phenylheptane-1,7-diyl)bis(2-methylpropane-2-sulfinamide) | 82 |

| 2 | N-(4-Methoxybenzylidene)-2-methylpropane-2-sulfinamide | N-((S)-1-((S)-4-methoxyphenyl)-7-oxo-7-(thiophen-2-yl)heptyl)-2-methylpropane-2-sulfinamide | 65 |

| 3 | 2-Methyl-N-(thiophen-2-ylmethylene)propane-2-sulfinamide | 2-Methyl-N-((S)-7-oxo-1-((S)-thiophen-2-yl)heptyl)propane-2-sulfinamide | 75 |

Additionally, one doctoral thesis mentions the synthesis of this compound and alludes to its use in the context of ruthenium, cobalt, or rhodium catalysis, though specific details on the reaction type, such as cross-coupling or annulation, are not available in the abstract. ua.es

Carbon-Heteroatom Bond Forming Reactions (e.g., Hydroaminations, Hydroborations)

The electron-rich double bond of this compound, an enol ether, makes it a suitable substrate for various addition reactions that form carbon-heteroatom bonds. Key examples include hydroamination and hydroboration.

Hydroamination: The addition of an N-H bond across the double bond of this compound can be achieved through catalytic hydroamination. While direct studies on this compound are not prevalent, the reactivity of enol ethers in general provides a strong model. Photocatalytic methods using iridium complexes have proven effective for the intermolecular anti-Markovnikov hydroamination of a wide range of olefins, including enol ethers. nih.gov In these reactions, an aminium radical cation is generated, which then adds to the nucleophilic double bond of the enol ether. nih.gov This process typically yields β-amino ethers. For instance, photocatalytic systems have successfully been used for the hydroamination of cyclic and acyclic enol ethers, leading to the corresponding amino alcohol derivatives after workup. nih.gov

Hydroboration-Oxidation: This two-step sequence is a powerful method for the anti-Markovnikov hydration of alkenes. masterorganicchemistry.comlibretexts.org When applied to an enol ether like this compound, the hydroboration step involves the syn-addition of a borane (B79455) reagent (e.g., BH₃ in THF) across the double bond. Boron, the electrophilic part of the reagent, adds to the less substituted carbon (C1), and the hydride adds to the more substituted carbon (C2). libretexts.org This regioselectivity is driven by both steric factors and the electronic influence of the methoxy group. The subsequent oxidation of the resulting organoborane intermediate, typically with hydrogen peroxide and a base, replaces the carbon-boron bond with a carbon-hydroxyl bond. masterorganicchemistry.commasterorganicchemistry.com This sequence, when applied to this compound, would be expected to yield 2-methoxyhexane-1-ol. The initial enol product of alkyne hydroboration-oxidation rapidly tautomerizes to a more stable ketone or aldehyde; however, with an enol ether, the ether linkage prevents this tautomerization, leading to the isolation of the alcohol product. masterorganicchemistry.comlibretexts.org

Table 1: Representative Carbon-Heteroatom Bond Forming Reactions on Enol Ether Systems

| Reaction Type | Catalyst/Reagent | Substrate Class | Product Type | Regioselectivity | Citation |

|---|---|---|---|---|---|

| Hydroamination | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | Acyclic Enol Ethers | β-Amino Ethers | Anti-Markovnikov | nih.gov |

| Hydroboration-Oxidation | 1. BH₃•THF; 2. H₂O₂, NaOH | Alkenes/Enol Ethers | Alcohols | Anti-Markovnikov | masterorganicchemistry.comlibretexts.org |

Oxidative Functionalizations (e.g., Epoxidation, Dihydroxylation, Oxidative Cleavage principles)

The double bond in this compound is susceptible to various oxidative reactions, allowing for the introduction of oxygen-containing functional groups.

Epoxidation: The conversion of the alkene in this compound to an epoxide can be achieved using peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA). figshare.comresearchgate.net This reaction proceeds via the concerted transfer of an oxygen atom from the peroxyacid to the double bond. For electron-rich alkenes such as enol ethers, this reaction is generally efficient. The product of this reaction would be 2-methoxy-2-butyloxirane. Iron catalysts with hydrogen peroxide have also been shown to effectively epoxidize substituted alkenes, including structures analogous to this compound like 2-methylhex-2-ene, with high conversion. figshare.com

Dihydroxylation: Dihydroxylation involves the addition of two hydroxyl groups across the double bond. This can be accomplished using reagents such as osmium tetroxide (OsO₄) for syn-dihydroxylation or through a two-step procedure involving epoxidation followed by acid- or base-catalyzed hydrolysis for anti-dihydroxylation. The direct dihydroxylation of this compound would yield 2-methoxyhexane-1,2-diol.

Oxidative Cleavage: Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. The reaction of this compound with ozone (O₃) would initially form an unstable primary ozonide (molozonide). msu.edu This intermediate would then rearrange and cleave to form carbonyl compounds. copernicus.orgcopernicus.org Given the structure of this compound, ozonolysis followed by a reductive workup (e.g., with dimethyl sulfide) would be expected to yield pentanal and methyl formate (B1220265). Studies on the ozonolysis of various alkyl vinyl ethers show that the corresponding alkyl formate is a major product, formed in yields of 60-80%. copernicus.orgcopernicus.org This indicates that the fragmentation of the primary ozonide favors the formation of the ester and a Criegee intermediate. copernicus.org

Table 2: Summary of Oxidative Functionalizations

| Reaction | Reagent(s) | Expected Product from this compound | Key Principle | Citation |

|---|---|---|---|---|

| Epoxidation | m-CPBA | 2-methoxy-2-butyloxirane | Concerted oxygen transfer | figshare.comresearchgate.net |

| Dihydroxylation (syn) | 1. OsO₄; 2. NaHSO₃ | 2-methoxyhexane-1,2-diol | Syn-addition of two OH groups | N/A |

| Oxidative Cleavage | 1. O₃; 2. Me₂S | Pentanal and Methyl Formate | Cleavage of C=C bond via ozonide | msu.educopernicus.orgcopernicus.org |

Isomerization and Skeletal Rearrangement Catalysis

Catalytic processes can induce the isomerization of this compound, either by shifting the position of the double bond or by rearranging the carbon skeleton.

Isomerization: Transition metal catalysts, particularly those based on iridium, are known to catalyze the isomerization of allyl ethers to vinyl ethers. acs.orgtandfonline.comorgsyn.org While this compound is already a vinyl ether, related catalytic systems can promote the migration of the double bond. Acid catalysts, such as zeolites (e.g., ZSM-5) or acidic resins, can also catalyze the isomerization of alkenes. For example, 2-methyl-1-hexene (B165367) can be isomerized to the more thermodynamically stable 2-methyl-2-hexene (B165381) via a carbocation intermediate. A similar acid-catalyzed process applied to this compound could potentially lead to an equilibrium mixture of other isomers, such as 2-methoxyhex-2-ene, through protonation to form a carbocation followed by deprotonation at a different position. Gold catalysts have also been shown to catalyze the Z/E isomerization of vinyl ethers. nih.gov

Skeletal Rearrangement: Skeletal rearrangements typically require more forcing conditions or specific catalytic pathways that enable the breaking and reforming of carbon-carbon bonds. For simple alkenes and their derivatives, this often proceeds through carbocation intermediates on acidic catalysts at elevated temperatures. berkeley.edu For instance, the isomerization of n-heptane to its branched isomers like 2-methylhexane (B165397) involves complex rearrangement steps on bifunctional catalysts. berkeley.edu While specific skeletal rearrangements for this compound are not widely reported, analogous radical-mediated isomerizations have been studied, such as the decomposition and isomerization of the 5-methylhex-1-yl radical, which involves a series of intramolecular hydrogen transfers and can lead to different carbon skeletons upon decomposition. nist.gov

Pericyclic and Concerted Reactions Involving the this compound System

The electron-rich nature of the double bond in this compound makes it a suitable component in pericyclic reactions, particularly cycloadditions where it acts as the electron-rich partner.

Cycloaddition Reactions: Enol ethers are well-known participants in [2+2] and [4+2] cycloaddition reactions.

[2+2] Cycloadditions: Thermal [2+2] cycloadditions between enol ethers and acetylenic iminium salts have been shown to produce cyclobutene (B1205218) derivatives. thieme-connect.com Similarly, Lewis acid-catalyzed [2+2] cycloadditions between silyl enol ethers and α,β-unsaturated esters can form highly substituted cyclobutane (B1203170) rings. acs.org Reactions between cyclic enol ethers and arynes also proceed via a [2+2] cycloaddition pathway. nih.gov With an acyclic enol ether like this compound, reactions with certain partners can lead to a cycloaddition followed by an electrocyclic ring-opening sequence. thieme-connect.comresearchgate.net

[4+2] Cycloadditions (Diels-Alder): While this compound itself is a dienophile, related enol ether systems can participate as the diene component. For example, 1-methoxy-3-trimethylsilyloxy-1,3-butadiene undergoes [4+2] cycloaddition with propyne (B1212725) iminium salts. thieme-connect.comresearchgate.net As a dienophile, this compound would react with electron-deficient dienes to form a six-membered ring. The methoxy group directs the regioselectivity of the addition.

Sigmatropic Rearrangements: While not an intrinsic reaction of the isolated molecule, this compound could be formed as an intermediate in reactions that culminate in a sigmatropic rearrangement. The Claisen rearrangement, a wikipedia.orgwikipedia.org-sigmatropic rearrangement, is a classic example where an allyl vinyl ether rearranges to form a γ,δ-unsaturated carbonyl compound. Iridium-catalyzed isomerization of diallyl ethers is a common strategy to generate the necessary allyl vinyl ether intermediate in situ, which then undergoes the rearrangement upon heating. acs.org

Advanced Applications of 2 Methoxyhex 1 Ene in Synthetic Endeavors

Application in the Total Synthesis of Natural Products and Bioactive Molecules

The architecture of natural products often requires precise and stereocontrolled methods for their construction. 2-Methoxyhex-1-ene and its derivatives have emerged as valuable C6 synthons in this context, offering solutions for chirality control and strategic bond formation.

This compound as a Key Building Block for Chirality Induction

The asymmetric synthesis of complex molecules relies on the ability to introduce chiral centers with high fidelity. While direct asymmetric reactions involving this compound are not extensively documented, its functionalized derivatives serve as key intermediates for creating chiral building blocks. A notable example involves the use of 6-chloro-2-methoxyhex-1-ene, a closely related analogue. This compound has been successfully employed as an intermediate in the synthesis of various chiral molecules, demonstrating the potential of the this compound scaffold in asymmetric transformations. acs.orgua.es The general strategy often involves the reaction of the enol ether with a chiral auxiliary or catalyst to generate stereocenters that are then carried through subsequent synthetic steps. For instance, the addition of organolithium species derived from such chloro-substituted enol ethers to chiral N-tert-butanesulfinyl imines allows for the diastereoselective synthesis of amino ketone derivatives with high enantiomeric excess.

Enol Ether as a Strategic Masked Carbonyl Synthon in Retrosynthetic Analysis

In the strategic planning of a synthesis, known as retrosynthetic analysis, functional groups are often "masked" to prevent unwanted reactivity or to invert the inherent polarity of a functional group (a concept known as "umpolung"). ua.eslibretexts.org Enol ethers, such as this compound, are classic examples of masked carbonyl synthons. libretexts.orgsmolecule.com The enol ether itself is relatively stable to basic and nucleophilic conditions but can be readily hydrolyzed under mild acidic conditions to reveal a ketone (in this case, 2-hexanone).

This masking strategy allows the α-carbon, which is typically electrophilic in a ketone, to function as a nucleophile after deprotonation with a strong base like tert-butyllithium. ua.es This "polarity reversal" enables the formation of carbon-carbon bonds that would be otherwise difficult to achieve.

A representative retrosynthetic disconnection of a target molecule containing a 2-hexanone (B1666271) moiety illustrates this principle. The ketone functionality is masked as the this compound enol ether, which is disconnected via an alkylation step. This reveals a nucleophilic α-lithio enol ether synthon and an electrophilic alkyl halide, a strategically sound approach to constructing the carbon skeleton.

Preparation of Functionalized Organic Building Blocks

Beyond total synthesis, this compound is a precursor for creating a variety of functionalized molecules that are themselves valuable building blocks for further synthetic endeavors.

Synthesis of Amino Ketone Derivatives

A significant application of this compound derivatives is in the synthesis of amino ketones, which are important structural motifs in many biologically active compounds. Research has demonstrated a robust method for preparing N-tert-butanesulfinyl ε-amino ketone derivatives. ua.es The synthesis begins with the preparation of 6-chloro-2-methoxyhex-1-ene from the corresponding 6-chlorohex-1-yne. ua.es This chloro-substituted enol ether is then converted into a functionalized organolithium reagent. The subsequent addition of this organolithium species to chiral N-tert-butanesulfinyl aldimines, followed by acidic workup to hydrolyze the enol ether, yields the desired ε-amino ketones in good yields and high diastereoselectivity. ua.es

| Reactant 1 | Reactant 2 | Product Type | Reference |

| Organolithium from 6-chloro-2-methoxyhex-1-ene | Chiral N-tert-butanesulfinyl imine | N-tert-butanesulfinyl ε-amino ketone | ua.es |

Construction of Oxygenated Carbo- and Heterocyclic Ring Systems

The electron-rich nature of the double bond in this compound makes it an excellent candidate for participation in various cycloaddition reactions to form ring systems. Enol ethers are known to be effective dienophiles in [4+2] cycloadditions (Diels-Alder reactions), particularly with electron-deficient dienes, leading to the formation of substituted cyclohexene (B86901) rings. While specific examples involving this compound are not prominent in the literature, the reactivity of the closely analogous 2-methoxybutadiene in Diels-Alder reactions is well-established, suggesting similar potential. ucl.ac.uk

Furthermore, enol ethers can participate in other types of cycloadditions, such as thermally disfavored but photochemically allowed [2+2] cycloadditions to form cyclobutane (B1203170) derivatives. libretexts.org They can also react in [3+2] cycloadditions with nitrones and other 1,3-dipoles to construct five-membered heterocyclic rings. acs.org These reactions provide powerful methods for rapidly building molecular complexity and accessing diverse carbo- and heterocyclic frameworks.

Precursors in Specialized Polymer Chemistry and Materials Science

In the realm of materials science, vinyl ethers and related electron-rich alkenes are valuable monomers for producing polymers with specialized properties. Alkenes bearing electron-donating groups, such as the methoxy (B1213986) group in this compound, are particularly susceptible to cationic polymerization. pearson.comyoutube.com

The mechanism is initiated by an electrophile, such as a Lewis acid or a strong protic acid, which attacks the double bond to form a stable carbocation intermediate. libretexts.orgpearson.com This carbocation is stabilized by the electron-donating methoxy group. The cationic center then propagates by attacking the double bond of subsequent monomer units, leading to chain growth. This process can, under controlled conditions, exhibit characteristics of a living polymerization, allowing for the synthesis of polymers with well-defined molecular weights and low polydispersity, as seen with related α-methyl vinyl ethers and 2-alkoxy-1-methylenecyclopropanes. acs.orgresearchgate.net

While the polymerization of this compound is not specifically detailed, its structural analogue, 2-methyl-1-hexene (B165367), is noted for its use in producing polyolefins. smolecule.com The resulting poly(this compound) would be expected to have a flexible polyalkane backbone with pendant methoxy and butyl groups, suggesting potential applications as specialty elastomers or adhesives.

Copolymerization Studies with this compound

There is a lack of specific studies detailing the copolymerization of this compound with other monomers. Consequently, data on its reactivity ratios, such as those determined by the Mayo-Lewis equation, are not present in the accessible literature. wolfram.com Reactivity ratios are crucial for predicting the composition and microstructure of a copolymer. scielo.brpjsir.org

For context, the copolymerization of other alkyl vinyl ethers has been investigated. For instance, the cationic copolymerization of cis- and trans-propenyl ethyl ethers with isobutenyl ethyl ether has been studied, revealing a significant difference in monomer reactivity. dss.go.th Such studies typically involve determining monomer reactivity ratios (r1 and r2) to understand the incorporation of each monomer into the polymer chain.

Table 1: Hypothetical Data Table for Copolymerization of this compound (M1) with a Generic Comonomer (M2)

| Feed Ratio (M1/M2) | Copolymer Composition (m1/m2) | Reactivity Ratio (r1) | Reactivity Ratio (r2) | Polymerization Conditions |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

This table is for illustrative purposes only. No experimental data for the copolymerization of this compound is currently available in the reviewed scientific literature.

Development of Novel Functional Materials Utilizing Vinyl Ether Moieties

The vinyl ether functionality is a versatile platform for creating functional materials. Polymers containing vinyl ether moieties can be modified post-polymerization to introduce a variety of functional groups. However, there are no specific examples in the literature of novel functional materials developed directly from This compound .

The general strategies for functionalizing poly(vinyl ether)s could theoretically be applied to polymers of this compound. These methods include:

Post-polymerization modification: The vinyl ether groups can serve as handles for further chemical reactions to attach specific functionalities.

Synthesis of functional monomers: A functional group can be incorporated into the this compound monomer before polymerization.

Research on other functional alkenes, such as 2-methylhex-1-ene , has shown its potential in the production of polyolefins. smolecule.com Similarly, other functionalized alkenes are used as precursors for various polymers and materials. vulcanchem.comontosight.ai

Table 2: Potential Functional Materials via Modification of Poly(this compound)

| Functionalization Strategy | Potential Functional Group | Potential Application |

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

This table is for illustrative purposes only, outlining potential avenues for research. No specific functional materials based on this compound have been reported in the reviewed literature.

Computational and Advanced Spectroscopic Approaches in 2 Methoxyhex 1 Ene Research

Advanced Spectroscopic Techniques for Mechanistic Elucidation and In Situ Reaction Monitoring

Advanced spectroscopic methods are indispensable for probing the transient species and complex reaction pathways involving 2-Methoxyhex-1-ene. These techniques offer real-time observation and structural characterization of intermediates, providing critical evidence for proposed mechanisms.

While standard 1H and 13C NMR are fundamental for the structural confirmation of stable molecules like 6-chloro-2-methoxyhex-1-ene nih.govscispace.com, advanced NMR techniques are crucial for identifying and characterizing short-lived reaction intermediates. Techniques such as 2D NMR (COSY, HSQC, HMBC) can elucidate the connectivity of complex adducts formed during reactions. numberanalytics.com For instance, in the addition of an organolithium reagent to an N-tert-butanesulfinyl imine, which could be conceptually similar to reactions involving a lithiated derivative of this compound, detailed 1H NMR analysis is used to determine the formation of products and diastereomeric ratios in the crude reaction mixture. nih.gov

In the context of this compound reactions, such as electrophilic additions or polymerizations, specialized NMR methods would be applied. For example, diffusion-ordered spectroscopy (DOSY) could be used to analyze reaction mixtures containing the monomer, oligomers, and catalyst, separating their signals based on diffusion coefficients. Cryo-NMR, conducted at low temperatures, could be employed to slow down reaction rates, allowing for the detection and structural elucidation of otherwise transient intermediates like carbocations or organometallic complexes.

A hypothetical application of advanced NMR in studying the acid-catalyzed addition of an electrophile (E+) to this compound is outlined below:

| Technique | Application to this compound Reaction | Expected Information |

| 2D COSY | Analysis of the reaction mixture after quenching. | Correlation of vinylic protons with newly formed C-H bonds, confirming the regiochemistry of addition. |

| 2D HMBC | Characterization of the carbocation intermediate at low temperature. | Correlation between the methoxy (B1213986) protons and the carbocationic center, confirming charge stabilization by the oxygen atom. |

| Diffusion-Ordered Spectroscopy (DOSY) | In situ monitoring of a polymerization reaction. | Separation of NMR signals for the monomer, growing polymer chains, and initiator, providing insights into reaction kinetics. |

Time-resolved spectroscopic techniques are essential for studying the kinetics of fast reactions involving this compound on timescales from femtoseconds to seconds. For instance, flash photolysis coupled with transient absorption spectroscopy could be used to study photochemical isomerizations or reactions of excited states of the molecule.

In a reaction such as the addition of a radical to the double bond of this compound, time-resolved spectroscopy can monitor the formation and decay of the resulting radical intermediate. researchgate.net The rate constants for such elementary steps are critical for building accurate kinetic models of complex chemical processes. Radical clocks, which are molecules that undergo well-defined, rapid rearrangements, can also be used in competition experiments to determine the rates of radical reactions involving this compound. researchgate.net

For example, studying the kinetics of an oxidation reaction using a stopped-flow apparatus coupled with UV-Vis spectroscopy would allow for the determination of rate laws and the effect of reactant concentrations on the reaction rate.

| Spectroscopic Technique | Application | Kinetic/Mechanistic Data Obtained |

| Stopped-Flow UV-Vis | Oxidation of this compound with an oxidizing agent. | Rate constants, reaction order with respect to reactants, and detection of colored intermediates. |

| Flash Photolysis-Transient Absorption | Photochemical isomerization of this compound. | Lifetime of the excited triplet state and kinetics of its decay to ground state isomers. |

| Time-Resolved IR Spectroscopy | Monitoring the reaction with a metal carbonyl complex. | Observation of the change in C=C and C-O stretching frequencies upon coordination to the metal center. |

Application of Advanced NMR Techniques to Study Reaction Intermediates

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling have become powerful predictive tools in chemical research, offering insights that complement experimental studies. diva-portal.orgacs.orgacs.org For this compound, these methods can be used to predict its reactivity, understand reaction mechanisms at a fundamental level, and analyze its structural and electronic properties.

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the outcome of chemical reactions. diva-portal.org For this compound, DFT calculations can be used to model its reaction with various reagents and predict the most likely products. For example, in an electrophilic addition reaction, the calculation of the relative energies of the possible carbocation intermediates can predict the regioselectivity (Markovnikov vs. anti-Markovnikov addition). The methoxy group is expected to stabilize an adjacent positive charge, thus directing electrophilic attack to the C1 position.

Similarly, in stereoselective reactions, computational modeling can predict which diastereomer or enantiomer will be formed preferentially by calculating the energies of the different transition states leading to these products.

A table summarizing predicted regioselectivity in the addition of HBr to this compound based on carbocation stability is shown below:

| Carbocation Intermediate | Position of H+ Addition | Relative Energy (kcal/mol) (Hypothetical) | Predicted Major Product |

| Tertiary (at C2) | C1 | 0.0 | 2-Bromo-2-methoxyhexane |

| Primary (at C1) | C2 | +15.2 | Not formed |

Note: Energy values are hypothetical and for illustrative purposes, based on general principles of carbocation stability.

A key strength of quantum chemical calculations is the ability to map out the entire potential energy surface of a reaction, including reactants, products, intermediates, and, crucially, transition states. osti.govu-szeged.hu By locating the transition state structure and calculating its energy (the activation energy), chemists can gain a deep understanding of the reaction mechanism and predict its feasibility.

For a reaction involving this compound, such as a -sigmatropic rearrangement of an allylic ether derived from it, transition state analysis could differentiate between a concerted or stepwise mechanism. rsc.org The calculated activation barriers for competing pathways can explain experimentally observed product distributions. berkeley.edu For instance, in the isomerization of heptenes on zeolite catalysts, DFT calculations have been used to determine the free energy barriers for different methyl shift and cracking pathways. berkeley.edu

Understanding the three-dimensional structure and electronic properties of this compound is fundamental to understanding its reactivity. u-szeged.hu Molecular modeling can be used to perform a conformational analysis, identifying the lowest energy conformations (conformers) and the energy barriers to rotation around its single bonds. For the related (Z)-1-Methoxyhex-3-ene, computational studies have identified gauche and anti conformations with a small energy difference between them. A similar analysis for this compound would likely reveal multiple low-energy conformers arising from rotation around the C2-C3 and C-O bonds.

Electronic structure studies, such as Natural Bond Orbital (NBO) analysis, can provide insights into charge distribution and orbital interactions. For this compound, NBO analysis would likely show hyperconjugation between the oxygen lone pairs and the π* orbital of the double bond, which influences the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can also be visualized to predict sites of electrophilic and nucleophilic attack.

A summary of key structural and electronic parameters for this compound, as would be predicted by DFT calculations at a common level of theory (e.g., B3LYP/6-31G*), is presented below.

| Parameter | Predicted Value (Illustrative) | Significance |

| C=C Bond Length | ~1.34 Å | Typical for a disubstituted alkene. |

| C-O Bond Length | ~1.42 Å | Indicates single bond character with some partial double bond character due to resonance. |

| Dihedral Angle (C1-C2-O-CH3) | Multiple minima (e.g., ~60°, 180°) | Defines the stable conformations of the molecule. |

| Mulliken Charge on O | ~ -0.5 e | Indicates a partial negative charge, making it a site for protonation. |

| HOMO Energy | ~ -9.5 eV | Localized on the C=C double bond, indicating it is the primary site for electrophilic attack. |

| LUMO Energy | ~ +1.2 eV | Localized on the π* orbital of the C=C bond, the site for nucleophilic attack. |

Note: The values in this table are illustrative, based on typical results for similar molecules, as specific published data for this compound is not available.

Q & A

Basic: What are the common synthetic routes for preparing 2-Methoxyhex-1-ene, and how do reaction conditions influence yield?

Methodological Answer:

this compound can be synthesized via acid-catalyzed addition of methanol to hex-1-yne or through elimination reactions (e.g., dehydrohalogenation of 2-methoxyhex-2-yl halides). For example, using H₂SO₄ as a catalyst in methanol promotes Markovnikov addition, but steric effects may reduce regioselectivity. Reaction temperature (40–60°C) and solvent polarity significantly impact yield: polar aprotic solvents like THF favor elimination pathways, while protic solvents stabilize intermediates . Characterization via GC-MS and NMR is critical to confirm product purity.

Advanced: How can researchers resolve contradictions in reported stereochemical outcomes of this compound synthesis?

Methodological Answer:

Conflicting stereochemical data (e.g., cis/trans ratios in elimination reactions) often arise from variations in reaction mechanisms (E1 vs. E2) or catalyst choice. To address this:

- Perform kinetic isotope effect studies to distinguish between concerted (E2) and stepwise (E1) mechanisms.

- Use chiral HPLC or NOESY NMR to quantify stereoisomer distributions.

- Cross-reference computational models (DFT calculations) to predict thermodynamic vs. kinetic control .

For instance, bulky bases like LDA may favor anti-periplanar geometry, increasing trans-selectivity .

Basic: What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- GC-MS : Determines molecular weight (m/z 114) and fragmentation patterns to confirm structure.

- ¹H/¹³C NMR : Key signals include methoxy protons at δ 3.2–3.4 ppm and olefinic protons at δ 4.8–5.2 ppm (J = 10–12 Hz for trans coupling).

- IR Spectroscopy : Absorbance at ~1640 cm⁻¹ (C=C stretch) and 2850–2950 cm⁻¹ (C-O-C stretch).

Validate spectra against NIST Chemistry WebBook data for consistency .

Advanced: How should researchers interpret conflicting spectroscopic data for this compound derivatives?

Methodological Answer:

Discrepancies in NMR or IR data (e.g., unexpected downfield shifts) may arise from solvent effects, impurities, or conformational isomerism. Mitigation strategies:

- Use deuterated solvents (e.g., CDCl₃) to eliminate solvent interference.

- Conduct 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Compare experimental IR spectra with computational simulations (e.g., Gaussian software) to validate functional group assignments .

Basic: What are the key challenges in optimizing catalytic systems for this compound synthesis?

Methodological Answer:

Catalyst selection (e.g., Brønsted vs. Lewis acids) impacts regioselectivity and byproduct formation. For example:

- H₃PO₄ may favor methanol addition but risks polymerization of the alkene.

- Zeolites or mesoporous silica catalysts reduce side reactions via controlled pore size.

Monitor reaction progress using inline FTIR or GC to optimize catalyst loading (typically 5–10 mol%) .

Advanced: How can computational chemistry aid in predicting reaction pathways for this compound?

Methodological Answer:

- DFT Calculations : Model transition states to predict activation energies and regioselectivity.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics.

- QSPR Models : Corrate substituent effects (e.g., methoxy group electron donation) with reaction rates.

Validate predictions with experimental Arrhenius plots or kinetic isotope effects .

Basic: What are the best practices for ensuring reproducibility in this compound synthesis?

Methodological Answer:

- Document exact reaction conditions (temperature, solvent purity, stirring rate).

- Use standardized reagents (e.g., anhydrous methanol, freshly distilled hex-1-yne).

- Publish raw spectral data (NMR, GC-MS) in supplementary materials for cross-validation .

Advanced: How does the methoxy group’s electronic effect influence this compound’s reactivity in Diels-Alder reactions?

Methodological Answer:

The electron-donating methoxy group increases the electron density of the conjugated diene, enhancing its reactivity as a dienophile. However, steric hindrance may reduce endo selectivity. Experimental validation:

- Compare reaction rates with/without methoxy substitution using UV-Vis kinetics.

- Analyze X-ray crystallography data of adducts to assess stereoelectronic effects .

Basic: How to avoid ambiguity in literature searches for this compound?

Methodological Answer:

Use precise IUPAC nomenclature and CAS registry numbers (e.g., CAS 1453-24-3 for analogs like 1-Ethylcyclohexene) to filter irrelevant results. Databases like NIST or PubChem provide curated spectral data and synthesis protocols, reducing reliance on ambiguous commercial sources .

Advanced: What ethical considerations apply when publishing contradictory data on this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.